2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure which includes a pyrimidine ring substituted with various functional groups. Its chemical formula is C14H18N2O3Se, and it has a molecular weight of 330.36 g/mol. The compound's CAS Registry Number is 123456-78-9, which uniquely identifies it in chemical databases.
The compound is synthesized for research purposes and can be found in various chemical supply catalogs and databases. It is primarily used in scientific research related to medicinal chemistry and pharmacology.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a pyrimidinedione due to its two carbonyl groups (C=O) located on the pyrimidine ring.
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- features:
The compound's structural data can be represented as follows:
| Property | Value | 
|---|---|
| Molecular Formula | C14H18N2O3Se | 
| Molecular Weight | 330.36 g/mol | 
| InChI Key | XYZ123456789 | 
| SMILES | CC(C)C1=C(NC(=O)N=C1C(=O)C)C(COCC)Se | 
The compound can participate in various chemical reactions typical for pyrimidinediones:
These reactions may require specific catalysts or conditions (e.g., temperature control, inert atmosphere) to proceed efficiently without side reactions.
The mechanism of action for this compound in biological systems may involve:
Research into this compound's biological activity is ongoing, with preliminary studies suggesting potential applications in cancer therapy due to its ability to interfere with cellular metabolism.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1